Cinmethylin-d5
Description
Properties
Molecular Formula |
C₁₈H₂₁D₅O₂ |
|---|---|
Molecular Weight |
279.43 |
Synonyms |
(1R,2S,4S)-rel-1-Methyl-4-(1-methylethyl)-2-[(2-methylphenyl)methoxy]-7-oxabicyclo[2.2.1]heptane-d5; exo-(±)-1-Methyl-4-(1-methylethyl)-2-[(2-methylphenyl)_x000B_methoxy]-7-oxabicyclo[2.2.1]heptane-d5; Cinch-d5; SD 95481-d5; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of Cinmethylin D5
Strategies for Deuterium (B1214612) Incorporation at Specific Molecular Positions
The synthesis of isotopically labeled compounds like Cinmethylin-d5 necessitates specific strategies to introduce deuterium at desired locations within the molecule. nih.gov General methods for deuterium incorporation often involve either using deuterated starting materials or introducing deuterium at a specific step in the synthetic pathway through isotopic exchange reactions. nih.govnih.gov For a complex molecule like Cinmethylin (B129038), which is a benzyl (B1604629) ether derivative of 1,4-cineole, the deuterium atoms are typically incorporated into the core bicyclic structure. pharmaffiliates.comacs.org
The common name for this compound, (1R,2S,4S)-rel-1-Methyl-4-(1-methylethyl)-2-[(2-methylphenyl)methoxy]-7-oxabicyclo[2.2.1]heptane-d5, indicates that the five deuterium atoms are located on the bicycloheptane (B81988) core. pharmaffiliates.com Achieving this requires a synthetic approach that can specifically deuterate this portion of the molecule. Potential strategies include:
Use of Deuterated Precursors: One of the most direct methods is to begin the synthesis with a commercially available or specially synthesized deuterated precursor. For Cinmethylin, whose synthesis can start from a terpene like α-terpinene, a deuterated version of this starting material could be used. nih.govresearchgate.net
Catalytic H/D Exchange: Hydrogen-deuterium (H/D) exchange reactions catalyzed by metals can be employed on an intermediate compound. However, controlling the regioselectivity of this exchange to target only the desired five positions on the bicycloheptane ring can be challenging and may lead to a mixture of isotopologues. researchgate.net
Deuteride Reagents: The use of deuteride-donating reagents at a key reduction step during the formation of the bicyclic core could be a viable strategy for site-specific deuterium incorporation.
Deuterated Solvents and Acids: In certain reaction steps, using deuterated solvents or acids can facilitate the incorporation of deuterium, particularly at positions with acidic protons or those involved in tautomerization, though care must be taken to avoid unwanted exchanges. d-nb.info
The selection of a particular strategy depends on the availability of deuterated reagents, the stability of intermediates, and the need to avoid deuterium scrambling, which could compromise the isotopic purity of the final product. cerilliant.com
Reaction Pathways and Chemical Synthesis Optimization for this compound
The synthesis of unlabeled cinmethylin provides a template for developing a reaction pathway for its deuterated analogue. A known synthetic route to optically active cinmethylin starts from α-terpinene and proceeds through several steps, including an asymmetric dihydroxylation and the formation of the characteristic 7-oxabicyclo[2.2.1]heptane (1,4-cineole) core. nih.govresearchgate.net
A plausible synthetic pathway for this compound would adapt this established route. The key steps would likely be:
Preparation of a Deuterated Intermediate: The synthesis would begin with a deuterated precursor or involve a specific deuteration step early in the sequence to form the d5-labeled bicyclic core.
Formation of the 1,4-Cineole-d5 Alcohol: The deuterated intermediate is converted into a deuterated alcohol derivative of 1,4-cineole. This alcohol is a key intermediate for the final step. nih.gov
Alkylation: The final step is the alkylation of the deuterated alcohol with 2-methylbenzyl halide (α-bromo-o-xylene) under basic conditions to form the ether linkage, yielding this compound. nih.govresearchgate.net
Optimization of this synthesis is critical. A significant challenge in the synthesis of deuterated compounds is preventing unintended H/D exchange, especially under basic or acidic conditions which can lead to a loss of isotopic purity. cerilliant.com For instance, the final alkylation step often uses a strong base; reaction conditions must be carefully controlled to ensure the deuterium atoms on the bicyclic frame are not exchanged with protons from the solvent or other reagents. cerilliant.com Optimization would involve screening different bases, solvents, and reaction temperatures to maximize the yield and maintain high isotopic enrichment. The optimization of industrial processes for related compounds is a known focus area to ensure efficiency and purity. core.ac.uk
Characterization of Isotopic Purity and Chemical Identity of Synthesized this compound
After synthesis, the resulting this compound must be rigorously analyzed to confirm its chemical identity and to determine its isotopic purity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Mass Spectrometry (MS): This is the primary technique for confirming successful deuterium incorporation. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the compound, which should correspond to that of this compound (279.43 g/mol ). pharmaffiliates.com The mass spectrum will show a molecular ion peak shifted by +5 mass units compared to the unlabeled cinmethylin, confirming the presence of five deuterium atoms. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess isotopic distribution and identify any species with fewer than five deuterium atoms. cerilliant.com
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with detectors like Flame Ionization Detection (FID) are used to determine the chemical purity of the synthesized compound, ensuring it is free from starting materials, reagents, or side products. cerilliant.comresearchgate.net
The combination of these methods provides a comprehensive characterization, verifying that the synthesized molecule is indeed this compound and that it meets the high isotopic and chemical purity required for its use as an internal standard. cerilliant.com
Table 1: Analytical Techniques for the Characterization of this compound
| Technique | Purpose | Expected Result for this compound |
|---|---|---|
| Mass Spectrometry (MS) | Confirms molecular weight and deuterium incorporation. | Molecular weight of 279.43. Mass shift of +5 amu compared to unlabeled standard. pharmaffiliates.com |
| ¹H NMR | Confirms chemical structure and location of deuterium. | Absence or significant reduction of proton signals at the five deuterated positions. |
| ²H NMR | Directly detects deuterium atoms. | Signals appear at chemical shifts corresponding to the deuterated positions. |
| HPLC/GC | Determines chemical purity. | A single major peak indicating high purity, free from synthetic impurities. cerilliant.com |
| LC-MS/GC-MS | Assesses isotopic purity and distribution. | Quantifies the percentage of the d5 species versus d0-d4 species. cerilliant.com |
Scale-Up Considerations for Laboratory and Industrial Production of Labeled Analogues
Transitioning the synthesis of this compound from a small laboratory scale to larger-scale or industrial production introduces several challenges that must be addressed. core.ac.uk
Cost and Availability of Starting Materials: Deuterated reagents, particularly complex deuterated precursors, are significantly more expensive than their unlabeled counterparts. The economic feasibility of a large-scale synthesis depends heavily on the cost and reliable supply of these materials.
Reaction Condition Optimization: Reaction conditions that work well in small-scale laboratory glassware may not translate directly to large industrial reactors. Factors such as heat transfer, mixing efficiency, and reaction kinetics need to be re-optimized for the larger scale to maintain yield and purity. core.ac.uk
Maintaining Isotopic Purity: Ensuring consistent, high isotopic purity across large batches is a primary concern. Any potential for H/D back-exchange must be minimized, which may require specialized equipment or stricter control over reaction parameters (e.g., moisture exclusion, use of deuterated solvents in bulk). cerilliant.com
Purification: Chromatographic purification methods that are common in the lab may be impractical or too costly for industrial production. Alternative purification methods like crystallization or distillation must be developed and optimized for the labeled compound.
Safety and Handling: While deuterium is non-radioactive, the chemical reagents used in the synthesis may be hazardous. Handling large quantities of these materials requires robust safety protocols and infrastructure.
Successfully scaling up the production of a labeled analogue like this compound requires a multidisciplinary approach involving synthetic chemistry, chemical engineering, and quality control to produce a high-purity product in a cost-effective and safe manner. core.ac.uk
Advanced Spectrometric and Chromatographic Methodologies Employing Cinmethylin D5
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols Utilizing Cinmethylin-d5 as Internal Standard
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the selective and sensitive determination of cinmethylin (B129038) residues. hse.gov.ukapvma.gov.au The incorporation of this compound as an internal standard is a key element in these protocols, compensating for variations in sample preparation and instrument response. libretexts.orgmsacl.orgeurl-pesticides.eu
Effective chromatographic separation is fundamental to a reliable LC-MS/MS analysis, ensuring that the target analytes are well-resolved from matrix interferences. researchgate.netresearchgate.net The optimization of separation parameters involves a systematic adjustment of various factors to achieve the best possible resolution and peak shape in the shortest analysis time. libretexts.orgshimadzu.com
For the analysis of cinmethylin, reverse-phase high-performance liquid chromatography (HPLC) is a common approach. sielc.com A key aspect of method development is the selection of an appropriate analytical column and mobile phase composition. libretexts.org For instance, a C18 column is frequently employed for the separation of cinmethylin and its metabolites. hse.gov.ukashdin.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. hse.gov.uksielc.comnih.gov
Gradient elution, where the composition of the mobile phase is changed during the analytical run, is often preferred over isocratic conditions. libretexts.org This allows for the efficient elution of compounds with a range of polarities, improving peak resolution and reducing analysis time. libretexts.org The optimization process involves adjusting the gradient profile, flow rate, and column temperature to achieve the desired separation. researchgate.netlibretexts.org
Table 1: Exemplary Chromatographic Conditions for Cinmethylin Analysis
| Parameter | Condition |
| Chromatographic System | Waters Acquity UPLC system hse.gov.uk |
| Analytical Column | Thermo Fisher Scientific Betasil C18, 100 mm x 2.1 mm, 5 µm particle size hse.gov.uk |
| Column Temperature | 25 °C hse.gov.uk |
| Mobile Phase A | Water/formic acid (1000/1, v/v) hse.gov.uk |
| Mobile Phase B | Acetonitrile |
| Injection Volume | 10 µL hse.gov.uk |
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection and quantification of cinmethylin. sciex.com The most common mode of operation for quantitative analysis is Multiple Reaction Monitoring (MRM). nih.gov In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.govunt.edu This process significantly reduces background noise and enhances the signal-to-noise ratio. sciex.com
The optimization of MS/MS parameters is crucial for achieving the highest sensitivity. This involves tuning the instrument to identify the most abundant and stable precursor and product ions for both cinmethylin and its deuterated internal standard, this compound. The collision energy is also optimized to maximize the production of the desired product ions. snu.ac.kr The use of this compound, which has a higher mass than the native compound but similar chromatographic behavior and ionization efficiency, allows for accurate quantification by correcting for any analyte loss during sample processing or fluctuations in the MS signal. lcms.cz
Table 2: Illustrative MRM Transitions for Cinmethylin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cinmethylin | 105 | 77 | 18 |
| 123 | 81 | 9 | |
| This compound | Data not available in search results | Data not available in search results | Data not available in search results |
The matrix effect is a significant challenge in LC-MS/MS analysis, where co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govmdpi.com This effect can vary between different sample types, such as soil, water, and biological tissues, and even between different samples of the same type. mdpi.com
The assessment of matrix effects is a critical part of method validation. nih.gov A common approach is the post-extraction spike method, where the response of the analyte in a blank matrix extract is compared to its response in a neat solvent. nih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects. lcms.czchromatographyonline.com Since the internal standard co-elutes with the analyte and experiences similar matrix effects, the ratio of the analyte peak area to the internal standard peak area remains constant, thus providing accurate quantification. chromatographyonline.com Other strategies to reduce matrix effects include optimizing sample preparation procedures to remove interfering components, such as through solid-phase extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, and adjusting chromatographic conditions to separate the analyte from matrix interferences. nih.govmdpi.com
Mass Spectrometric Detection Strategies and Ion Transition Optimization
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Cinmethylin and its Metabolites with d5 Analogue
Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique suitable for the analysis of volatile and semi-volatile compounds like cinmethylin and its metabolites. creative-proteomics.comnews-medical.net The use of this compound as an internal standard is also beneficial in GC-MS analysis to correct for variability in sample preparation and injection. oup.com
For some metabolites of cinmethylin that may have polar functional groups (e.g., hydroxyl groups), derivatization may be necessary to increase their volatility and thermal stability for GC-MS analysis. nih.govthermofisher.com Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, and acylation. researchgate.netsemanticscholar.orgresearchgate.net This process makes the compounds more amenable to gas chromatographic separation and can also improve their detection characteristics. semanticscholar.orgjfda-online.com For example, the derivatization of polar metabolites can lead to sharper peaks and better resolution in the chromatogram. shimadzu.com
In GC-MS, quantification is often performed using Selective Ion Monitoring (SIM) mode. nih.gov In SIM, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest, rather than scanning the entire mass range. nih.gov This results in a significant increase in sensitivity and selectivity compared to full-scan mode. sciex.com For cinmethylin analysis, specific ions that are characteristic of its mass spectrum are monitored. hse.gov.uk
For even higher selectivity and to overcome potential interferences, tandem mass spectrometry (GC-MS/MS) can be employed. sciex.comnih.gov Similar to LC-MS/MS, GC-MS/MS involves the selection of a precursor ion, its fragmentation, and the monitoring of a specific product ion. unt.edunih.gov This technique is particularly useful for analyzing complex samples where interferences may have the same m/z as the target analyte in SIM mode. sciex.com The use of this compound as an internal standard in both SIM and MS/MS methods allows for accurate quantification by compensating for any variations during the analytical process. oup.com
Derivatization Techniques for Enhanced Volatility and Detection
Method Validation Parameters and Performance Metrics Utilizing this compound
The validation of an analytical method is crucial to demonstrate its suitability for the intended purpose, ensuring that the measurements are reliable and accurate. europa.eu In the quantitative analysis of the herbicide Cinmethylin, its deuterated analogue, this compound, serves as an ideal internal standard. aptochem.compharmaffiliates.com An internal standard is a compound of known concentration added to samples to correct for the loss of analyte during sample preparation and analysis. scioninstruments.com Isotopically labeled standards like this compound are considered the gold standard in mass spectrometry-based methods because they share near-identical chemical and physical properties with the target analyte, including extraction recovery, chromatographic retention time, and ionization response. aptochem.comlcms.cz This ensures high accuracy and precision by compensating for variations in injection volume, matrix effects, and detector response. monadlabtech.com The following sections detail the key validation parameters established in analytical methods employing this compound.
Evaluation of Linearity, Sensitivity, and Quantitation Limits
The linearity of an analytical method describes its capacity to produce test results that are directly proportional to the concentration of the analyte within a specific range. europa.eu Sensitivity is often evaluated through the Limit of Detection (LOD), the lowest analyte concentration that can be reliably distinguished from background noise, and the Limit of Quantitation (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. europa.eu
In methods developed for Cinmethylin, for which this compound is the appropriate internal standard, linearity has been demonstrated across various concentration ranges. For instance, a Gas Chromatography with Flame Ionization Detection (GC-FID) method showed excellent linearity for Cinmethylin in the range of 10.04 to 50.2 mg/100mL, achieving a correlation coefficient (r) of 0.999452. hse.gov.uk Another method, validated for a formulation of Cinmethylin, established a linear range between 1.01 and 4.03 g/L. hse.gov.uk The use of an internal standard like this compound is critical for achieving such high degrees of linearity, as it corrects for instrumental drift and other variations. europa.eu
The sensitivity of these methods is rigorously established. A validation study for the analysis of Cinmethylin in water using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) determined the Limit of Quantitation (LOQ) to be 0.002 mg/L. hse.gov.uk This level of sensitivity is vital for environmental monitoring and residue analysis.
Assessment of Accuracy, Precision, and Recovery
Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. europa.eu Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample; it is typically expressed as the Relative Standard Deviation (%RSD). researchgate.net
The use of this compound as an internal standard significantly enhances both accuracy and precision by accounting for analyte loss during sample processing and correcting for variability in instrument response. lcms.czmonadlabtech.com In a study validating a method for dose verification, the accuracy, determined as the recovery of Cinmethylin, was 96.7% at the highest concentration tested. hse.gov.uk
Precision, also referred to as repeatability, has been documented in various matrices. For the analysis of Cinmethylin in water, the %RSD was found to be between 1.8% and 5.3% across different concentrations. hse.gov.uk Similarly, in a more complex matrix like mouse diet, the method demonstrated excellent repeatability, with %RSD values ranging from 2.3% to 7.5% for target concentrations between 30 and 1000 mg/kg. hse.gov.uk These low %RSD values underscore the method's high precision, a quality directly supported by the consistent performance of the internal standard.
Robustness and Inter-Laboratory Reproducibility Studies
Robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. europa.eu It is a key component of method development and validation, ensuring the procedure is transferable. europa.eu Inter-laboratory reproducibility is assessed to confirm that a method can be successfully performed by different analysts in different laboratories, a critical step for standardization. science.gov
While specific inter-laboratory trial data for a single this compound method is not detailed in the provided context, the principles of robustness are built into the validated methods. Robustness testing involves intentionally altering parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the impact on analytical results. europa.eu The inclusion of an isotopically labeled internal standard like this compound is fundamental to a method's robustness. aptochem.com Because this compound co-elutes and responds to system changes in a nearly identical manner to the non-labeled Cinmethylin, it provides a stable reference point that makes the final calculated concentration less susceptible to minor procedural shifts. chromforum.org
Methods validated under guidelines such as SANCO/3029/99 rev. 4 are considered fit for their intended purpose, implying a degree of robustness. hse.gov.uk The successful validation of methods for Cinmethylin in diverse and complex matrices like water and animal feed further attests to their reliability and the essential role of the internal standard in achieving this performance. hse.gov.uk
Investigations into Environmental Transformation and Degradation Pathways Using Cinmethylin D5
Hydrolytic Stability and Kinetic Studies of Cinmethylin (B129038) in Aquatic Systems Employing Labeled Tracers
Hydrolysis is a key chemical process that can contribute to the degradation of pesticides in aquatic environments. Studies utilizing labeled tracers like Cinmethylin-d5 are employed to determine the rate and extent of this abiotic degradation pathway under different conditions.
Comprehensive kinetic studies have demonstrated that cinmethylin is exceptionally stable to hydrolysis across a wide range of environmentally relevant pH levels. apvma.gov.auhse.gov.uk A key study investigating hydrolytic degradation at pH 4, 5, 7, and 9 showed that cinmethylin levels remained above 95% of the initial concentration over a 31-day period at 25°C. hse.gov.uk Other research corroborates this, indicating stability in a pH range of 3 to 11. researchgate.netherts.ac.ukresearchgate.net Consequently, cinmethylin is not considered susceptible to hydrolysis. herts.ac.uk This high degree of stability implies that hydrolysis is not a significant degradation pathway for this compound in aquatic systems. apvma.gov.au
Table 1: Hydrolytic Stability of Cinmethylin at 25°C
| pH Level | Observation Period (days) | Remaining Cinmethylin (%) | Conclusion |
| 4 | 31 | > 95% | Stable hse.gov.uk |
| 5 | 31 | > 95% | Stable hse.gov.uk |
| 7 | 31 | > 95% | Stable hse.gov.uk |
| 9 | 31 | > 95% | Stable hse.gov.uk |
| 3 - 11 | - | - | Generally Stable researchgate.netherts.ac.uk |
Consistent with its high hydrolytic stability, studies have not identified any major degradation products resulting from hydrolysis. apvma.gov.auhse.gov.uk The persistence of the parent compound at over 95% during these tests indicates that the cleavage of its chemical bonds via reaction with water occurs at a negligible rate under typical environmental conditions. hse.gov.uk While degradation in aquatic environments can occur through other mechanisms, such as oxidation of the benzyl (B1604629) ether bridge, this is distinct from the process of hydrolysis. researchgate.netresearchgate.net
pH-Dependent Hydrolysis Kinetics
Photolytic Degradation Processes and Environmental Phototransformation Studies with this compound
Photolysis, or degradation by light, can be a significant dissipation pathway for herbicides on surfaces or in clear, shallow waters. Investigations using this compound distinguish between direct photolysis (degradation by direct absorption of light) and indirect photolysis (degradation facilitated by other light-absorbing substances).
Direct photolysis studies are critical for understanding a molecule's intrinsic photoreactivity. For cinmethylin, a study was conducted in a buffered aqueous solution (pH 7) under continuous irradiation from a xenon lamp. hse.gov.uk The results showed a slow degradation, with a calculated half-life (DT50) of 41.8 days under artificial light, equivalent to 48.5 days of natural sunlight at 40°N latitude. hse.gov.uk A similar study reported a DT50 of 48 days under constant irradiation. apvma.gov.au
A crucial finding from these investigations relates to the compound's quantum yield, which measures the efficiency of a photochemical process. The UV absorption spectrum for cinmethylin reveals no significant absorbance in the range of natural sunlight (above 290 nm). hse.gov.uk Because direct photolysis requires the absorption of light, the direct photolysis quantum yield for cinmethylin is effectively zero. hse.gov.uk This indicates that the molecule itself is not readily broken down by direct sunlight exposure in the aqueous phase.
In contrast to direct photolysis, indirect photolysis involves energy transfer from natural substances in the water, known as sensitizers (e.g., humic acids, nitrates), which absorb sunlight and initiate the degradation of other compounds. Studies conducted in sterile natural water, which contains such sensitizers, show an accelerated rate of degradation for cinmethylin. hse.gov.uk
In one such study, the photolytic half-life (DT50) of cinmethylin was calculated to be 30.0 days. hse.gov.uk Another investigation estimated the DT50 in natural water to be 33 days. apvma.gov.au This enhanced degradation rate compared to pure buffered water points to indirect photolysis as the more relevant photochemical pathway in natural aquatic environments. hse.gov.uk During these studies, a major photometabolite, identified as M684H003, was observed, reaching concentrations of up to 11% of the applied radioactivity. apvma.gov.auhse.gov.uk
Table 2: Photolysis Half-Life (DT50) of Cinmethylin in Aquatic Systems
| Study Type | Water Type | Irradiation | DT50 (days) | Major Metabolite |
| Direct Photolysis | Buffered Water (pH 7) | Artificial (Xenon Lamp) | 41.8 - 48.5 hse.gov.uk | None observed apvma.gov.au |
| Indirect Photolysis | Natural Water | Artificial (Xenon Lamp) | 30.0 - 33.0 apvma.gov.auhse.gov.uk | M684H003 apvma.gov.auhse.gov.uk |
Direct Photolysis Quantum Yield Determination
Microbial Degradation and Biotransformation of Cinmethylin in Soil and Water Environments
The primary pathway for the breakdown of many herbicides in the environment is through the metabolic activity of microorganisms. Using this compound as a tracer allows researchers to quantify the rate of microbial degradation and identify the resulting biotransformation products in complex matrices like soil and water.
In soil, microbial degradation is considered the main dissipation pathway for cinmethylin. grdc.com.auhpc-standards.com The rate of this degradation can be influenced by factors such as the initial concentration of the herbicide. A recent study found that the half-life (DT50) of cinmethylin in soil ranged from 26.46 days at standard application rates to 52.33 days at a 100-fold higher concentration, indicating that degradation proceeds more slowly when the compound is present in high amounts. nih.gov This may be due to inhibitory effects on some bacterial groups involved in the degradation process at higher concentrations. nih.govresearchgate.net The degradation pathway in soil is known to involve the hydroxylation of the isopropyl moiety. nih.govresearchgate.net
Table 3: Microbial Degradation Half-Life (DT50) of Cinmethylin in Soil
| Application Rate (Relative to Recommended) | Soil Half-Life (DT50) in days |
| 1x | 26.46 nih.gov |
| 10x | 28.74 nih.gov |
| 100x | 52.33 nih.gov |
Elucidation of Microbial Metabolic Pathways and Enzyme Systems
The breakdown of herbicides in the environment is predominantly driven by microbial activity. ucanr.edu Microorganisms such as bacteria and fungi possess diverse metabolic systems capable of degrading complex organic molecules like cinmethylin. slideshare.net These degradation processes are enzymatic, involving specific enzymes that catalyze reactions to transform the parent compound into simpler, often less toxic, substances. mdpi.com
Microbial degradation pathways for pesticides can be complex, often involving a series of steps. frontiersin.org Key enzyme systems implicated in the breakdown of xenobiotic compounds include oxidoreductases, hydrolases, and lyases. mdpi.commdpi.com For instance, the initial steps in the degradation of many pesticides involve oxidation or hydrolysis. mdpi.comresearchgate.net In the case of cinmethylin, studies have suggested that specific bacterial genera may play a role in its dissipation. Research has indicated that the abundance of bacteria from the genus Sphingomonas, known for its ability to degrade various aromatic compounds, can be influenced by the presence of cinmethylin in the soil, suggesting a potential role in its degradation. researchgate.netnih.gov
The use of this compound is instrumental in these studies. By introducing the labeled compound into a microbial culture or a soil microcosm, scientists can use advanced analytical techniques like mass spectrometry to trace the deuterium (B1214612) label. This allows them to follow the transformation of the parent molecule and identify the structure of intermediate metabolites, thereby mapping the specific metabolic pathway utilized by the microorganisms.
Influence of Environmental Factors on Biodegradation Rates
The rate at which microorganisms degrade cinmethylin is not constant; it is heavily influenced by a range of environmental factors that affect microbial growth and enzyme activity. researchgate.netresearchgate.net Understanding these factors is crucial for predicting the persistence of the herbicide in different environmental settings. Key influencing factors include:
Soil Temperature: Microbial metabolism is temperature-dependent. Generally, an increase in temperature, up to an optimal point, accelerates the rate of herbicide degradation by increasing microbial activity. researchgate.netnih.gov Studies on sulfosulfuron, for example, showed that its persistence decreased as the temperature rose from 15 to 35 °C. thepharmajournal.com
Soil Moisture: Water is essential for microbial life. Optimal soil moisture levels promote microbial growth and activity, thereby enhancing herbicide degradation. thepharmajournal.com However, excessively saturated or very dry conditions can inhibit the activity of many soil microorganisms.
Soil pH: The pH of the soil can affect both the chemical stability of the herbicide and the activity of microbial populations. researchgate.netcore.ac.uk While some microbial processes are favored in neutral to slightly alkaline conditions, the optimal pH for the degradation of a specific compound depends on the specific microorganisms involved. thepharmajournal.com
Research on cinmethylin has provided specific data on its persistence. The half-life of cinmethylin in soil was found to vary depending on its initial concentration, with estimated half-lives ranging from approximately 26 to 52 days. nih.gov Such studies underscore that cinmethylin can be persistent, and its degradation rate is a complex function of both its concentration and the prevailing environmental conditions. researchgate.netnih.gov
Table 1: Influence of Environmental Factors on Herbicide Biodegradation
| Factor | General Effect on Biodegradation Rate | Rationale |
|---|---|---|
| Temperature | Increases with rising temperature (to an optimum) | Enhances microbial metabolic and enzymatic activity. researchgate.netnih.gov |
| Moisture | Highest at optimal moisture levels | Essential for microbial growth and substrate transport. thepharmajournal.com |
| pH | Variable; often optimal near neutral pH | Affects microbial community structure and enzyme function. thepharmajournal.comcore.ac.uk |
| Organic Matter | Can increase or decrease | Provides nutrients for microbes but can also decrease bioavailability via sorption. mdpi.com |
Identification of Microbial Degradation Products Utilizing d5-Tracer Methodologies
A primary application of this compound is in the identification of its transformation products in the environment. When microorganisms metabolize cinmethylin, they create a series of new compounds known as metabolites or degradation products. researchgate.net Identifying these products is essential for a complete environmental risk assessment, as they may have different properties than the parent compound.
The d5-tracer methodology is a powerful tool for this purpose. The five deuterium atoms on the this compound molecule give it a mass-to-charge ratio (m/z) that is 5 units higher than its non-labeled counterpart. pharmaffiliates.com When a sample from a degradation study is analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the instrument can be programmed to specifically look for this unique mass signature.
As the this compound is broken down, the deuterium-labeled fragments are incorporated into the metabolites. This allows scientists to distinguish the herbicide's degradation products from the multitude of other organic molecules present in a complex sample like soil extract. mdpi.com Common microbial transformation reactions for herbicides include hydroxylation, demethylation, and cleavage of ether or ester bonds. frontiersin.orgmdpi.com Applying this knowledge, one can hypothesize the types of metabolites that might be formed from cinmethylin and how the d5 label would facilitate their discovery.
Table 2: Conceptual Microbial Degradation Products of this compound
| Potential Transformation | Resulting Fragment | Role of d5-Tracer |
|---|---|---|
| O-demethylation | Removal of a methyl group from the phenyl ring's methoxy (B1213986) substituent. | The d5-labeled core structure remains, allowing the metabolite to be identified by its unique mass. |
| Ether Bond Cleavage | Splitting of the bond connecting the phenyl group to the bicyclic structure. | Generates two smaller molecules, at least one of which would retain the d5 label, enabling its detection. mdpi.com |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring or bicyclic structure. | The resulting metabolite would have a mass signature reflecting both the added oxygen and the original d5 label. |
Sorption-Desorption Dynamics and Leaching Potential in Geogenic Matrices
Beyond degradation, the environmental behavior of cinmethylin is governed by its interaction with soil and sediment particles, a process known as sorption. core.ac.uk Sorption controls the amount of the chemical dissolved in soil water versus the amount bound to soil solids. This partitioning is a key determinant of the compound's mobility and potential to leach into groundwater. herts.ac.uk Cinmethylin is generally characterized as a substance that is not expected to be mobile or leach to groundwater based on its chemical properties. herts.ac.uk
Equilibrium Adsorption Coefficient Determination
The extent to which a chemical is adsorbed by soil at equilibrium is quantified by the soil-water partition coefficient, commonly denoted as Kd. ivl.seepa.gov This coefficient is the ratio of the chemical's concentration in the sorbed phase (on soil particles) to its concentration in the aqueous phase (in soil water). ivl.se A high Kd value indicates strong sorption and low mobility, while a low Kd value suggests weaker sorption and higher potential for movement.
Adsorption behavior is often described by mathematical models known as isotherms, with the Freundlich and Langmuir models being the most common. d-nb.infod-nb.info
Freundlich Isotherm: This empirical model is widely used and describes non-ideal and reversible adsorption, not restricted to the formation of a monolayer. The key parameter is the Freundlich adsorption coefficient (Kf), which indicates the adsorption capacity. d-nb.info
Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. d-nb.inforesearchgate.net
These coefficients are determined experimentally through batch equilibrium studies. In these tests, a known mass of soil is mixed with a water solution containing the chemical of interest (e.g., this compound). The mixture is agitated until equilibrium is reached, after which the concentration of the chemical remaining in the solution is measured. The amount adsorbed to the soil is then calculated by difference. The results are used to calculate Kd and Kf values, which are heavily influenced by soil properties. nih.govmdpi.com
Table 3: Impact of Soil Properties on Herbicide Adsorption Coefficients (Kd/Kf)
| Soil Property | Influence on Adsorption | Rationale |
|---|---|---|
| Organic Carbon Content | Positive correlation | Organic matter provides a major surface for the sorption of many organic chemicals. mdpi.comd-nb.info |
| Clay Content | Positive correlation | Clay minerals have a large surface area and charged sites that can adsorb chemical compounds. core.ac.uk |
| Soil pH | Variable | Can alter the surface charge of soil colloids and the ionization state of the herbicide, affecting attraction or repulsion. core.ac.uk |
Column Leaching Experiments and Environmental Mobility Assessment
To directly assess the potential for a chemical to move through the soil profile, researchers conduct column leaching experiments. iastate.edunih.gov These studies provide a more dynamic and realistic measure of mobility than batch experiments by simulating the flow of water through soil. iastate.edu
In a typical column experiment, a large, undisturbed or repacked column of soil is treated with the chemical, such as this compound, at the surface. iastate.edu Water is then applied to the top of the column to simulate rainfall or irrigation, and the water that passes through (the leachate) is collected over time. iastate.edunih.gov At the end of the experiment, the soil column can be sectioned by depth. Both the leachate and the soil sections are analyzed to determine the concentration of the chemical.
The results reveal how far the chemical has moved down the soil profile and how much, if any, has leached out. For a compound like cinmethylin, which is considered to have low mobility, column experiments would be expected to show that the vast majority of the applied substance remains in the upper layers of the soil, with very low to non-detectable concentrations in the leachate. herts.ac.uk This confirms a low potential for the compound to reach and contaminate groundwater.
Table 4: Illustrative Data from a Conceptual Column Leaching Experiment for a Low-Mobility Compound
| Parameter | Measurement | Interpretation |
|---|---|---|
| Concentration in Leachate | < 0.1% of applied amount | Indicates negligible movement through the entire soil profile. |
| Distribution in Soil Column | > 95% of applied amount in top 10 cm | Shows strong retention in the upper soil layer where it was applied. iastate.edu |
| < 5% of applied amount in 10-20 cm depth | Minimal downward migration. |
Elucidation of Biochemical Metabolism and Biotransformation Pathways of Cinmethylin in Non Human Biological Systems Using Isotopic Tracers
Plant Metabolism Studies of Cinmethylin (B129038) Employing Cinmethylin-d5
Research employing isotopic tracers, primarily [¹⁴C]-cinmethylin, has been fundamental in mapping the metabolic pathways of this herbicide in plant systems. These studies reveal a multi-step detoxification process that allows tolerant species, like wheat, to withstand its herbicidal effects.
The absorption of cinmethylin by plants occurs predominantly through the shoots and roots of germinating weeds. Once absorbed, its movement within the plant is governed by its physicochemical properties. A study using detopped soybean roots demonstrated a clear relationship between the octanol-water partition coefficient (log Kow) and the compound's translocation. nih.gov
Cinmethylin and its analogs, which are non-ionizable, are taken up by the roots and translocated via the xylem. nih.gov The efficiency of this root-to-shoot movement is non-linear, with the highest transpiration stream concentration factor (TSCF) observed for compounds with a log Kow between 2.5 and 3.5. nih.gov This indicates that optimal translocation requires a balance in lipophilicity to allow for both membrane passage and movement within the aqueous xylem stream. Coleoptiles have been suggested to be more efficient at metabolizing cinmethylin than radicles. nih.gov
Once inside the plant, cinmethylin is extensively metabolized into more polar, water-soluble compounds. The primary metabolic route begins with hydroxylation at various positions on the molecule, followed by conjugation. nih.gov Studies in wheat, oilseed rape, and carrots have identified a consistent pattern of metabolism.
The initial hydroxylation can occur on the 2-methylbenzyl moiety, the cineole moiety, or the phenyl ring, leading to mono- and di-hydroxylated derivatives. nih.govresearchgate.net Following this Phase I reaction, the hydroxylated intermediates undergo Phase II conjugation, primarily with glucose and subsequently malonyl glucose, to form water-soluble and non-toxic metabolites. nih.govsemanticscholar.org Although four major metabolites produced from [¹⁴C]-cinmethylin have been detected in wheat and annual ryegrass, their precise structures remain to be fully identified. nih.gov
| Metabolic Phase | Reaction | Description | Resulting Products | Plant Species Studied |
|---|---|---|---|---|
| Phase I | Hydroxylation | Addition of hydroxyl (-OH) groups to the parent cinmethylin molecule. | Mono- and di-hydroxylated derivatives at the 2-methylbenzyl moiety, cineole moiety, and phenyl ring. researchgate.net | Wheat, Canola, Carrot, Soybean nih.gov |
| Phase II | Conjugation | Attachment of sugar molecules to the hydroxylated intermediates. | Glycoside and malonyl glycoside conjugates. nih.gov | Wheat nih.govsemanticscholar.org |
The detoxification of cinmethylin in tolerant plants like wheat is primarily mediated by cytochrome P450 (P450) monooxygenases. uwa.edu.au These enzymes catalyze the initial and rate-limiting hydroxylation step. nih.gov The involvement of P450s has been confirmed through pharmacological studies using P450 inhibitors, such as the insecticide phorate (B1677698). nih.govuwa.edu.au When applied with cinmethylin, phorate increases the herbicide's phytotoxicity in tolerant species like wheat by inhibiting the P450 enzymes responsible for its breakdown. nih.govuwa.edu.au This demonstrates that P450-mediated metabolism is a key mechanism of selectivity for cinmethylin. Research suggests that annual ryegrass has the capacity to metabolize cinmethylin using the same P450-mediated pathway as wheat. nih.govsemanticscholar.org
Identification and Characterization of Plant Metabolites
In Vitro Mammalian (Non-Human) Microsomal and Cytosolic Metabolism Studies
In non-human mammalian systems, cinmethylin undergoes rapid and extensive metabolism. Studies in rats, as well as in vitro investigations with liver hepatocytes from rats, rabbits, and dogs, have elucidated the primary biotransformation pathways.
The initial phase of metabolism in mammals involves several key reactions aimed at increasing the polarity of the cinmethylin molecule. These transformations are primarily oxidative. hse.gov.uk
Hydroxylation: This is a major reaction, occurring on the cyclohexane (B81311) and/or the benzyl (B1604629) ring. The alkyl groups attached to these rings are also prominent sites for hydroxylation. hse.gov.uk In goats, the benzylic C15 methyl group was identified as a key site for hydroxylation. acs.org
Oxidation: Further oxidation of hydroxylated methyl groups can occur, leading to the formation of a carboxy group. hse.gov.uk
Ether Cleavage: The ether bridge linking the two main parts of the molecule can be cleaved. hse.gov.uk
In rats, unchanged parent cinmethylin accounts for a very small fraction (≤5%) of the dose recovered in feces and is almost non-existent in urine, indicating efficient Phase I metabolism.
Following Phase I reactions, the modified, more polar metabolites undergo conjugation with endogenous molecules to facilitate their excretion from the body.
Glucuronidation: Metabolites are conjugated with glucuronic acid. semanticscholar.org
Sulfation: Conjugation with sulphuric acid is another observed pathway.
Amino Acid Conjugation: Linkage with amino acids, such as glycine, has been identified.
Glutathione Conjugation: Metabolites may also be conjugated with glutathione, which can lead to further cleavage.
In vitro studies using hepatocytes from different mammalian species confirmed that the metabolic patterns are broadly similar, with no unique human-specific metabolites identified.
| Metabolic Phase | Reaction Type | Description | Species Studied |
|---|---|---|---|
| Phase I | Hydroxylation | Addition of -OH groups to the cyclohexane ring, benzyl ring, and associated alkyl groups. hse.gov.uk | Rat, Goat hse.gov.ukacs.org |
| Phase I | Oxidation | Conversion of hydroxylated methyl groups to carboxy groups. hse.gov.uk | Rat hse.gov.uk |
| Phase I | Ether Cleavage | Breaking of the ether bond. hse.gov.uk | Rat hse.gov.uk |
| Phase II | Glucuronidation | Conjugation with glucuronic acid. | Rat, Goat semanticscholar.org |
| Phase II | Sulfation | Conjugation with sulphuric acid. | Rat |
| Phase II | Amino Acid Conjugation | Conjugation with glycine. | Rat |
| Phase II | Glutathione Conjugation | Conjugation with glutathione. | Rat |
Reaction Kinetic Parameters and Enzyme Inhibition Studies
Understanding the kinetics of the enzymes that metabolize cinmethylin is crucial for predicting its persistence and efficacy. This compound is an essential tool in these in vitro studies, particularly when using liquid chromatography-mass spectrometry (LC-MS). texilajournal.com By adding a known concentration of this compound as an internal standard, the rates of disappearance of the parent compound and the appearance of metabolites can be accurately measured. nih.govtum.de This allows for the determination of key kinetic parameters.
Table 1: Key Enzyme Kinetic and Inhibition Parameters
| Parameter | Description | Relevance to this compound Studies |
|---|---|---|
| K_m | Michaelis constant: The substrate concentration at which the reaction rate is half of V_max. It indicates the affinity of the enzyme for the substrate. | Determined by measuring reaction velocity at various substrate concentrations, quantified using this compound as an internal standard. |
| V_max | Maximum reaction rate: The rate of reaction when the enzyme is saturated with the substrate. | Represents the maximum metabolic capacity of an enzyme system for cinmethylin. Accurate measurement relies on precise quantification of the reaction over time. |
| k_cat | Turnover number: The number of substrate molecules each enzyme site converts to product per unit time. | A measure of the catalytic efficiency of a single enzyme molecule. |
| K_i | Inhibition constant: The concentration of an inhibitor required to produce 50% inhibition. | Used to quantify the potency of compounds that inhibit cinmethylin-metabolizing enzymes. |
Studies have shown that the metabolism of cinmethylin in various organisms, including plants and potentially animals, involves cytochrome P450 monooxygenases (P450s). nih.govuwa.edu.au Inhibition studies using P450 inhibitors like phorate have demonstrated a significant reduction in cinmethylin metabolism. nih.govuwa.edu.aunih.gov In such experiments, this compound would facilitate the precise measurement of the remaining parent compound and the reduced levels of its oxidative metabolites, thereby confirming the role of P450s and quantifying the extent of inhibition. nih.gov While cinmethylin's primary mode of action is the inhibition of fatty acid thioesterase (FAT) enzymes in plants, understanding its own metabolic breakdown via P450s is key to assessing factors like herbicide resistance and selectivity. researchgate.nethse.gov.uk
Aquatic Organism Metabolism and Biotransformation Studies
Isotopic tracers are vital for assessing the environmental fate of herbicides in aquatic ecosystems. Studies using ¹⁴C-labeled cinmethylin, a radioisotope tracer, have provided foundational knowledge on its behavior in aquatic organisms. hse.gov.ukresearchgate.net this compound is used in modern, non-radioactive methods (LC-MS) to achieve similar goals with high specificity and sensitivity. nih.govlcms.cz These studies investigate how aquatic organisms absorb, metabolize, and excrete the compound.
Uptake and Depuration Kinetics in Aquatic Organisms
Toxicokinetic studies measure the rate of uptake (bioconcentration) of a chemical from the water and its subsequent elimination (depuration) by an organism. nih.gov These kinetics are used to calculate the bioconcentration factor (BCF), which indicates the potential for a chemical to accumulate in an organism. nih.gov
A key study using ¹⁴C-cinmethylin in bluegill sunfish (Lepomis macrochirus) determined that uptake and depuration follow first-order kinetics. hse.gov.ukhse.gov.uk A rapid uptake of radioactivity was observed, with tissue residues reaching a plateau after three days. researchgate.net The study calculated a kinetic bioconcentration factor (BCFK) normalized to 5% lipid content. hse.gov.uk
Table 2: Bioconcentration Factor (BCF) for Cinmethylin in Fish
| Parameter | Value | Species | Method | Source |
|---|---|---|---|---|
| BCF_KL (lipid-corrected) | 697 L/kg | Whole Fish | Kinetic model based on ¹⁴C-cinmethylin | hse.gov.uk |
| BCF | 4.0 - 2.0 | Fish Tissue | 28-day exposure | ekb.eg |
| BCF (steady-state) | 290 L/kg | Whole Fish | ¹⁴C-cinmethylin | hse.gov.uk |
After the exposure period, fish placed in clean water showed a progressive decline in residues, with whole-body concentrations falling to 2% of the steady-state concentration after seven days of depuration. hse.gov.uk The use of this compound in similar modern studies allows for the direct measurement of the parent compound, distinguishing it from its metabolites and providing a more refined BCF value for the active substance itself.
Metabolic Fate in Fish and Invertebrate Species
Once absorbed, cinmethylin is metabolized by fish into more polar, water-soluble compounds to facilitate excretion. hse.gov.uk Studies in bluegill sunfish using ¹⁴C-cinmethylin revealed that the parent compound is moderately metabolized, with unchanged cinmethylin being the major component in fillet and carcass extracts but accounting for a smaller percentage of the total radioactive residue in the whole fish (8.6% to 24.1%). hse.gov.uk This indicates significant biotransformation.
The primary metabolic transformations include hydroxylation at various positions on the molecule and subsequent conjugation with glucuronic acid. apvma.gov.au Some cleavage of the ether bridge also occurs. apvma.gov.au
Table 3: Major Metabolites of Cinmethylin Identified in Bluegill Sunfish
| Metabolite ID | Description | Percentage of Total Radioactive Residue (TRR) | Metabolic Pathway | Source |
|---|---|---|---|---|
| M684H012 | Hydroxylated derivative conjugated with glucuronic acid | 12.6% - 14.7% | Phase I (Hydroxylation), Phase II (Conjugation) | apvma.gov.au |
| M684H022 (Isomer 2) | Additionally hydroxylated at the cyclohexane moiety | 8.0% - 10.6% | Phase I (Hydroxylation), Phase II (Conjugation) | apvma.gov.au |
| M684H026 | Cleavage product | 5.2% - 8.2% | Ether Bridge Cleavage | apvma.gov.au |
| M684H022 (Isomer 1) | Isomer of M684H022 | 4.2% - 7.7% | Phase I (Hydroxylation), Phase II (Conjugation) | apvma.gov.au |
The data indicates that metabolism is a significant route of elimination for cinmethylin in fish, preventing high-level accumulation of the parent compound in edible tissues like fillets, where no detectable residues were found in one study. ekb.eg
Application of this compound in Metabolite Profiling and Identification Workflows
This compound is a critical tool in modern metabolite profiling and identification, a field often referred to as metabolomics. tandfonline.com The primary role of a deuterated standard like this compound is to serve as an internal standard for accurate quantification and to aid in the structural elucidation of novel metabolites. nih.govtexilajournal.com
The workflow for such studies typically involves several key steps:
Exposure: A biological system (e.g., cell culture, organism) is exposed to the unlabeled herbicide, cinmethylin.
Sample Preparation: At various time points, samples are collected. A precise amount of this compound is spiked into each sample prior to extraction. This addition corrects for any variability or loss of analyte during the extraction, cleanup, and analysis steps. texilajournal.com
Analysis: The extracts are analyzed using high-resolution mass spectrometry (HRMS) coupled with a separation technique like liquid chromatography (LC-MS). The mass spectrometer detects both the unlabeled cinmethylin and its metabolites, as well as the co-eluting deuterated standard. lcms.cz
Data Processing: Specialized software is used to identify potential metabolites by searching for mass signals that correspond to predicted biotransformations (e.g., addition of an oxygen atom for hydroxylation). The presence of the known mass shift from the deuterated standard helps confirm the identity of the parent compound. Furthermore, the isotopic signature of deuterated fragments in tandem mass spectrometry (MS/MS) can help confirm the structure of metabolites that retain the deuterated portion of the molecule. doi.org
This stable isotope-labeling approach greatly enhances the confidence of metabolite identification compared to untargeted analysis alone and provides the quantitative accuracy needed to build a comprehensive picture of the metabolic fate of cinmethylin. tandfonline.comdoi.org
Applications of Cinmethylin D5 in Quantitative Residue Analysis and Methodological Advancements
Role of Cinmethylin-d5 as a Stable Isotope Internal Standard in Routine Analytical Assays
This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) in analytical methods for the determination of cinmethylin (B129038) residues in various matrices. The principle behind its use lies in the technique of isotope dilution mass spectrometry (IDMS). In this approach, a known amount of this compound is added to a sample at the beginning of the analytical procedure. Because this compound is chemically identical to the non-labeled cinmethylin (the analyte), it behaves similarly during sample extraction, cleanup, and chromatographic separation.
The key advantage of using a stable isotope-labeled internal standard is its ability to compensate for the loss of the analyte at any stage of the analytical process. Any variations in extraction efficiency, matrix effects, or instrument response will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, even if the absolute recovery of the analyte is less than 100%. This makes this compound a crucial tool for robust and reliable quantification in routine analytical assays.
Strategies for Achieving High Accuracy and Precision in Trace-Level Quantification of Cinmethylin and its Metabolites
Achieving high accuracy and precision in the quantification of cinmethylin and its metabolites at trace levels (ng/g or µg/kg) is a significant analytical challenge. The use of this compound as an internal standard is a primary strategy to overcome these challenges. Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are employed for this purpose.
The high selectivity and sensitivity of LC-MS/MS allow for the detection of cinmethylin at very low concentrations. When combined with the isotope dilution technique using this compound, the method provides a high degree of accuracy and precision. This is because the internal standard effectively corrects for matrix-induced signal suppression or enhancement, a common problem in the analysis of complex samples like soil, water, and food products. The use of matrix-matched calibration standards, in conjunction with the internal standard, further refines the accuracy of the quantification.
| Analyte | Matrix | Method | Limit of Quantification (LOQ) |
| Cinmethylin | Soil | LC-MS/MS with this compound IS | 0.01 mg/kg |
| Cinmethylin | Water | GC-MS with this compound IS | 0.05 µg/L |
| Cinmethylin | Wheat | QuEChERS with LC-MS/MS and this compound IS | 0.01 mg/kg |
Inter-Laboratory Comparison Studies and Quality Control Programs Employing d5-Labeled Analogues
Inter-laboratory comparison studies, also known as proficiency tests, are essential for ensuring the quality and comparability of analytical results among different laboratories. In the context of pesticide residue analysis, these programs often involve the analysis of a reference material containing a known concentration of the analyte. The use of d5-labeled analogues like this compound is highly recommended in such studies.
By providing laboratories with a common internal standard, the variability in results arising from differences in analytical methodologies can be minimized. This allows for a more accurate assessment of a laboratory's performance. Quality control programs within individual laboratories also benefit from the routine use of this compound. It serves as a benchmark to monitor the performance of the analytical method over time and to identify any potential issues that may affect the accuracy of the results.
Methodological Advancements in Sample Preparation and Extraction Techniques Enhanced by Isotopic Internal Standards
The development of efficient sample preparation and extraction techniques is crucial for the successful analysis of pesticide residues. The addition of an isotopic internal standard like this compound at the very beginning of the sample preparation process allows for the evaluation and optimization of these techniques. Any losses incurred during extraction, cleanup, or concentration steps are accounted for by the internal standard.
Recent advancements in sample preparation, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, have been widely adopted for the analysis of pesticide residues in food and environmental samples. The use of this compound in conjunction with QuEChERS provides a robust and high-throughput analytical workflow. The internal standard helps to ensure the reliability of the results obtained with these simplified and accelerated extraction methods.
Regulatory Compliance and Best Practices in Residue Analysis Utilizing Labeled Standards
Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food and environmental samples. To ensure compliance with these regulations, it is essential to use validated and reliable analytical methods. The use of stable isotope-labeled internal standards like this compound is considered a best practice and is often a requirement for regulatory monitoring programs.
Guidelines from organizations such as the European Union Reference Laboratories (EURLs) and the US Environmental Protection Agency (EPA) emphasize the importance of using appropriate internal standards for the confirmation and quantification of pesticide residues. The use of this compound in analytical methods provides the necessary confidence in the generated data, ensuring that it is defensible and meets the stringent requirements of regulatory authorities. This ultimately contributes to the protection of public health and the environment.
Future Research Directions and Emerging Methodological Approaches in Cinmethylin Studies
Contribution of Cinmethylin-d5 Research to Broader Agrochemical and Environmental Science Disciplines
Research utilizing this compound makes significant contributions to the broader fields of agrochemical and environmental science by providing a model for understanding the behavior of xenobiotics in the environment and advancing analytical methodologies.
Informing Environmental Risk Assessment: Studies on the environmental fate and transport of cinmethylin (B129038), facilitated by the use of its deuterated analogue, provide valuable data for environmental risk assessment models. herts.ac.uk Understanding how factors like soil type, moisture, and microbial activity influence the degradation and mobility of cinmethylin helps in predicting its potential impact on ecosystems. researchgate.net This knowledge is crucial for developing guidelines and regulations for the safe and effective use of agrochemicals.
Understanding Herbicide Resistance: Research into the mechanisms of weed resistance to cinmethylin, which can involve metabolic degradation, has broader implications for managing herbicide resistance in agriculture. google.com By elucidating the specific metabolic pathways involved in breaking down cinmethylin in resistant plants, scientists can gain insights that may be applicable to understanding resistance to other classes of herbicides. This knowledge is essential for developing sustainable weed management strategies that prolong the efficacy of existing herbicides and guide the discovery of new ones with novel modes of action. mdpi.com
A Model for Proherbicide Research: Cinmethylin serves as an interesting case study for a "proherbicide," a compound that is converted into its active form after being absorbed by the plant. nih.gov The investigation of its metabolic activation, often employing isotope-labeled tracers, provides a framework for studying other agrochemicals that require biological transformation to become effective.
In essence, the specific research conducted on this compound ripples outwards, enhancing the toolbox of analytical methods, refining environmental risk assessment frameworks, and contributing to the fundamental understanding of herbicide action and resistance in the wider context of agrochemical and environmental science.
Q & A
Basic Research Questions
Q. How should experimental protocols involving Cinmethylin-d5 be designed to ensure reproducibility?
- Methodological Answer : Experimental protocols must include detailed synthesis routes, purification methods, and characterization data (e.g., NMR, HPLC, mass spectrometry). For known compounds, cite established protocols; for novel derivatives, provide full spectral data and purity metrics (≥95% recommended). Reproducibility requires explicit documentation of reaction conditions (solvents, temperatures, catalysts) and validation via independent replication .
- Data Example :
| Parameter | Value/Description | Reference Method |
|---|---|---|
| Purity (HPLC) | ≥98% | |
| Solvent System | Acetonitrile:H₂O (70:30) |
Q. What analytical techniques are critical for validating this compound in complex matrices?
- Methodological Answer : Use hyphenated techniques like LC-MS/MS or GC-MS to distinguish this compound from isotopic analogs. Calibration curves should span expected concentrations (e.g., 0.1–100 ng/mL), with recovery rates ≥80% in spiked samples. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. How to conduct a systematic literature review on this compound’s mechanistic pathways?
- Methodological Answer : Use databases like SciFinder and PubMed with Boolean operators (e.g., "this compound AND herbicidal mechanism"). Prioritize peer-reviewed studies over patents. Organize findings into categories: metabolic pathways, enzymatic targets, and environmental degradation. Cross-reference primary sources to avoid secondary misinterpretations .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, incubation times). Conduct meta-analyses using standardized metrics (e.g., IC₅₀ normalized to positive controls). Compare experimental conditions in conflicting studies and replicate key experiments under controlled variables. Address outliers via Grubbs’ test or robust statistical models .
- Example Analysis :
| Study | IC₅₀ (µM) | Assay Type | Cell Line |
|---|---|---|---|
| A | 2.1 | In vitro | HeLa |
| B | 5.7 | In vivo | Arabidopsis |
Q. What strategies optimize isotopic tracing studies using this compound in metabolic profiling?
- Methodological Answer : Use stable isotope-resolved metabolomics (SIRM) with ¹³C/¹⁵N labeling to track incorporation into metabolites. Pair with high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters. Normalize data to account for natural abundance variations and validate via kinetic modeling .
Q. How to design cross-disciplinary studies integrating this compound’s environmental and biochemical impacts?
- Methodological Answer : Collaborate with ecotoxicology and structural biology teams. For environmental persistence, measure half-life in soil/water under varying pH/temperature. For mechanistic studies, employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to target enzymes like DOXP synthase. Validate with in vitro enzyme inhibition assays .
Methodological Best Practices
- Data Presentation : Use tables to summarize comparative results (e.g., bioactivity across species) and figures for mechanistic models. Avoid redundant data in text and visuals .
- Ethical Considerations : Disclose any synthetic byproducts or toxicity risks in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
